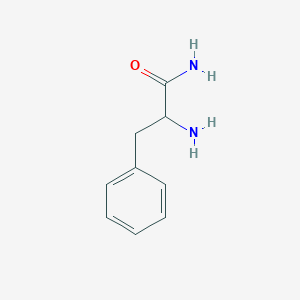

2-Amino-3-phenylpropanamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSIQMZKFXFYLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70901095 | |

| Record name | Phenylalanine amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17193-31-6, 60058-39-1 | |

| Record name | α-Aminobenzenepropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17193-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylalanine amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060058391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylalanine amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3-phenylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-3-phenylpropanamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and analytical characterization of 2-Amino-3-phenylpropanamide, also known as L-Phenylalaninamide. This compound, a derivative of the essential amino acid L-phenylalanine, serves as a valuable building block in peptide synthesis and as an intermediate in the development of various pharmaceutical compounds.[1]

Synthesis of this compound

A prevalent and straightforward method for the synthesis of this compound involves the ammonolysis of L-phenylalanine methyl ester. This reaction directly converts the methyl ester into the primary amide.

Experimental Protocol: Ammonolysis of L-Phenylalanine Methyl Ester Hydrochloride

This protocol details the conversion of L-phenylalanine methyl ester hydrochloride to L-phenylalaninamide.

Materials:

-

L-Phenylalanine methyl ester hydrochloride

-

Methanol (MeOH), anhydrous

-

Ammonia (NH₃) gas

-

Ethyl acetate (EtOAc)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Gas dispersion tube

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Preparation of Ammoniacal Methanol: In a fume hood, cool a round-bottom flask containing anhydrous methanol in an ice bath. Bubble ammonia gas through the cold methanol using a gas dispersion tube until the solution is saturated.

-

Reaction Setup: Dissolve L-phenylalanine methyl ester hydrochloride in the prepared saturated ammoniacal methanol.

-

Reaction: Seal the flask and stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Allow the reaction to proceed for approximately 2 to 5 days.

-

Workup: a. After the reaction is complete (as indicated by the consumption of the starting material), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove methanol and excess ammonia. b. Dissolve the resulting residue in a mixture of water and ethyl acetate. c. Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. Extract the aqueous layer three times with ethyl acetate.[1] d. Combine the organic layers and wash with brine. e. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: a. Filter off the drying agent. b. Remove the solvent (ethyl acetate) from the filtrate by rotary evaporation. c. The resulting crude product, a white solid, can be further purified by recrystallization if necessary. A typical yield for this reaction is approximately 76%.[1]

Synthesis Workflow Diagram

Caption: Figure 1. Synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through various analytical techniques, including determination of physical properties and spectroscopic analysis.

Data Presentation: Physical and Spectroscopic Properties

The key physical and spectral data for L-phenylalaninamide are summarized in the tables below.

Table 1: Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₂N₂O | [2] |

| Molecular Weight | 164.20 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 92 - 96 °C | [2][3] |

| CAS Number | 5241-58-7 (S-enantiomer) | [2][3] |

Table 2: Mass Spectrometry Data (Electron Ionization)

| m/z Value | Interpretation |

| 164.1 | Molecular Ion (M⁺) - often weak or absent |

| 120 | Base Peak; loss of the amide group (-CONH₂) |

| 91 | Tropylium ion (C₇H₇⁺), characteristic of benzyl moiety |

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3350 and ~3180 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H Stretch | Aromatic Ring |

| 2850 - 2960 | C-H Stretch | Alkyl (CH, CH₂) |

| ~1660 | C=O Stretch (Amide I band) | Primary Amide |

| ~1640 | N-H Bend (Amide II band) | Primary Amine |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

Note: The FTIR data is based on characteristic absorption frequencies for the functional groups present in the molecule.

Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

Experimental NMR data for this compound were not available in the public spectral databases searched. The following are predicted chemical shifts (δ) in ppm relative to TMS.

¹H NMR (in CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Proton Assignment |

|---|---|---|---|

| 7.20 - 7.40 | Multiplet | 5H | Aromatic (C₆H₅) |

| ~5.5-7.5 | Broad Singlet | 2H | Amide (-CONH₂) |

| ~3.70 | Triplet | 1H | α-CH |

| ~3.00 | Doublet | 2H | β-CH₂ |

| ~1.60 | Broad Singlet| 2H | Amino (-NH₂) |

¹³C NMR (in CDCl₃):

| Chemical Shift (ppm) | Carbon Assignment |

|---|---|

| ~177 | Carbonyl (C=O) |

| ~138 | Aromatic (C-ipso) |

| ~129 | Aromatic (CH) |

| ~128 | Aromatic (CH) |

| ~126 | Aromatic (CH) |

| ~56 | α-CH |

| ~42 | β-CH₂ |

Experimental Protocols for Characterization

Melting Point Determination:

-

A small amount of the dry, purified product is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is increased gradually, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.

Mass Spectrometry (MS):

-

The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds.

-

In the ion source, the sample is ionized, commonly using electron impact (EI).

-

The resulting ions (the molecular ion and various fragments) are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A detector measures the abundance of each ion, generating a mass spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or the spectrum is acquired using an Attenuated Total Reflectance (ATR) accessory.

-

The sample is irradiated with a broad range of infrared frequencies.

-

The instrument measures the absorption of radiation at different frequencies, corresponding to the vibrational modes of the bonds within the molecule.

-

The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃).

-

The solution is placed in an NMR tube and inserted into the spectrometer.

-

The sample is subjected to a strong magnetic field and irradiated with radiofrequency pulses.

-

The nuclei of certain atoms (¹H and ¹³C) absorb and re-emit this energy at specific frequencies.

-

The chemical shifts, splitting patterns (for ¹H NMR), and integration of the signals are analyzed to determine the structure of the molecule.

References

2-Amino-3-phenylpropanamide chemical and physical properties.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological relevance of 2-Amino-3-phenylpropanamide, a derivative of the essential amino acid phenylalanine.

Chemical and Physical Properties

This compound, also known as phenylalaninamide, is an organic compound with significant potential in various research and development applications, including peptide synthesis and as a precursor in the synthesis of pharmaceuticals.[1][2]

Identifiers and Structure

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | L-phenylalanine amide, Phenylalaninamide, (S)-2-amino-3-phenylpropanamide |

| Molecular Formula | C₉H₁₂N₂O |

| Molecular Weight | 164.20 g/mol [3] |

| CAS Number | 17193-31-6[3] |

| Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)N)N |

| InChI Key | OBSIQMZKFXFYLV-UHFFFAOYSA-N |

Physicochemical Data

| Property | Value |

| Appearance | White to off-white solid/powder |

| Melting Point | 92-96 °C |

| Boiling Point | 356.9 ± 35.0 °C (Predicted) |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. |

| pKa | 15.85 ± 0.50 (Predicted) |

Experimental Protocols

Synthesis of L-Phenylalaninamide

A common method for the synthesis of L-phenylalaninamide involves the amidation of the corresponding L-phenylalanine derivative. The following is a representative protocol adapted from procedures for similar amide couplings.[4]

Materials:

-

Boc-L-phenylalanine

-

2-morpholinoaniline (as an example amine)

-

Propanephosphonic acid anhydride (T3P®)

-

Ethyl acetate (EtOAc)

-

Pyridine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Amide Coupling:

-

Dissolve Boc-L-phenylalanine and 2-morpholinoaniline in a mixture of ethyl acetate and pyridine at 0°C.

-

Slowly add T3P® as a coupling reagent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield Boc-L-phenylalanine-2-morpholino-anilide.

-

-

Boc Deprotection:

-

Dissolve the purified Boc-protected amide in a solution of trifluoroacetic acid in dichloromethane.

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

-

Remove the solvent and excess TFA under reduced pressure to yield the desired L-phenylalaninamide derivative.

-

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.[5][6] The choice of solvent is critical and should be determined empirically.

General Procedure:

-

Solvent Selection: Screen various solvents (e.g., ethanol/water, methanol/water mixtures) to find a system where this compound is soluble at elevated temperatures but sparingly soluble at lower temperatures.

-

Dissolution: Dissolve the crude this compound in a minimal amount of the chosen hot solvent system.

-

Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals under vacuum.

Analytical Methods

Chiral HPLC is essential for determining the enantiomeric purity of this compound. Polysaccharide-based chiral stationary phases (CSPs) are commonly used for the separation of amino acid derivatives.[2][7][8][9]

Example HPLC Method:

-

Column: Chiralpak IA or similar amylose-based CSP.

-

Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 90:10 v/v). For basic compounds, 0.1% diethylamine may be added. For acidic compounds, 0.1% trifluoroacetic acid may be added.[10]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Temperature: Room temperature.

NMR spectroscopy is a powerful tool for structural elucidation.

Sample Preparation:

-

Dissolve 5-25 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Filter the solution through a pipette with a cotton plug to remove any particulate matter.

-

Transfer the filtered solution to an NMR tube.

Biological Activity and Signaling Pathways

This compound is a derivative of the essential amino acid L-phenylalanine. Phenylalanine is a precursor for the synthesis of several key neurotransmitters, including dopamine and norepinephrine, via the catecholamine biosynthesis pathway.[11][12][13][14][15] The rate-limiting step in this pathway is the conversion of L-tyrosine to L-DOPA, catalyzed by the enzyme tyrosine hydroxylase.[15][16][17] Due to its structural similarity to L-phenylalanine and L-tyrosine, this compound has the potential to interact with and modulate the activity of enzymes in this pathway.

Potential Interaction with the Catecholamine Biosynthesis Pathway

The diagram below illustrates the initial steps of the catecholamine biosynthesis pathway and the potential point of interaction for this compound. As an analog of the natural substrates, it may act as a competitive inhibitor of tyrosine hydroxylase.

Caption: Catecholamine biosynthesis pathway and potential interaction.

Experimental Workflow for Enzyme Inhibition Assay

To investigate the inhibitory potential of this compound on an enzyme like tyrosine hydroxylase, a standard enzyme inhibition assay can be performed.

Caption: Workflow for an enzyme inhibition assay.

References

- 1. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. mt.com [mt.com]

- 6. CN104649922A - Recrystallization method of L-phenylalanine crude product - Google Patents [patents.google.com]

- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 8. researchgate.net [researchgate.net]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Tyrosine, phenylalanine, and catecholamine synthesis and function in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Biosynthesis of Catecholamines - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phenylalanine as substrate for tyrosine hydroxylase in bovine adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activities of Novel 2-Amino-3-phenylpropanamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-3-phenylpropanamide scaffold, a derivative of the essential amino acid phenylalanine, serves as a critical building block in medicinal chemistry. Its inherent structural features, including a phenyl ring and amino and amide groups, make it a versatile starting point for the synthesis of novel derivatives with a wide spectrum of biological activities.[1] These derivatives have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and neurology. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these promising compounds.

Anticancer Activity

Derivatives of this compound have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer through diverse mechanisms of action, most notably the disruption of microtubule dynamics.

Mechanism of Action: Tubulin Polymerization Inhibition

A prominent mechanism of action for several classes of these derivatives is the inhibition of tubulin polymerization. Microtubules are essential for the formation of the mitotic spindle during cell division, and their disruption leads to cell cycle arrest and apoptosis.[2]

One such class of compounds, 2-amino-3-aroylbenzo[b]furan derivatives, has been shown to bind to the colchicine site on β-tubulin, thereby inhibiting microtubule assembly.[3] This leads to potent antiproliferative effects against various cancer cell lines. Similarly, certain 2-aminothiazole and imidazo[1,2-a]quinoxaline derivatives have been identified as potent antitubulin agents.[4][5]

Data Presentation: Antiproliferative Activity (IC₅₀)

The in vitro cytotoxic activity of these derivatives has been quantified against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for representative compounds are summarized below.

| Compound Class | Representative Compound(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Imidazo[1,2-a]quinoxaline | Compound 1A2 | MCF-7 (Breast) | 4.33 | [4] |

| MDA-MB-231 (Breast) | 5.01 | [4] | ||

| HCT-116 (Colon) | 6.11 | [4] | ||

| A549 (Lung) | 5.23 | [4] | ||

| 2-Aminothiazole | Compound 4b | HL-60 (Leukemia) | 1.3 | [6] |

| 4-Aminoquinoline | Compound 4d | A549 (Lung) | 3.317 | [7] |

| Compound 4e | MCF-7 (Breast) | 4.648 | [7] | |

| Thiazolyl-Chalcones | Compound 76b | Various | <10 | [5] |

Experimental Protocols: Anticancer Assays

Synthesis of 2-amino-3-phenylpropan-1-ol Derivatives (General Protocol):

A common synthetic route involves the reduction of Baylis-Hillman adducts derived from nitro-olefins. For example, (E)-2-nitro-3-phenylprop-2-en-1-ol can be treated with iron (Fe) powder and an excess of acetic acid at reflux temperature. The reaction mixture is then purified, typically by column chromatography, to yield the desired 2-amino-3-phenylpropane-1-ol derivatives in good yields (74-82%).[8] The resulting compounds are characterized using IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[8]

In Vitro Tubulin Polymerization Assay:

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring changes in turbidity.[3][9]

-

Preparation: Purified tubulin (e.g., bovine brain, >99% pure) is suspended in an ice-cold polymerization buffer (e.g., G-PEM buffer containing GTP).[2][9]

-

Assay Setup: Serial dilutions of the test compound are prepared. In a pre-chilled 96-well plate, the test compound, control compounds (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer), or vehicle (DMSO) are added to appropriate wells.[3][9]

-

Initiation: The tubulin/GTP mixture is added to each well to initiate the reaction. The plate is immediately transferred to a microplate reader pre-warmed to 37°C.[3]

-

Data Acquisition: The absorbance (turbidity) is measured at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes.[3][9]

-

Analysis: The rate of polymerization is determined from the slope of the linear phase of the absorbance curve. The IC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration.

Visualization: Workflow for Anticancer Agent Discovery

Caption: A generalized workflow for the synthesis and evaluation of novel anticancer agents.

Antimicrobial Activity

Various derivatives based on the 2-amino-phenylpropanamide scaffold have shown promising activity against a range of bacterial and fungal pathogens. This includes 2-aminobenzamide and 2-aminothiazole derivatives.[10][11] The antimicrobial efficacy is often dependent on the specific substitutions on the core structure.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The in vitro antimicrobial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible microbial growth.

| Compound Class | Organism | MIC (µg/mL) | Reference |

| 2-Aminobenzamide (Compd. 5) | Aspergillus fumigatus | Potent (More than standard) | [10] |

| Saccharomyces cerevisiae | Good | [10] | |

| Gram-positive & Gram-negative bacteria | Moderate to Good | [10] | |

| Phenylalanine-based Surfactants (P₁₄ derivative) | Gram-positive bacteria | Very Good | [12] |

| Gram-negative bacteria | Moderate | [12] | |

| Self-assembled Amino Acids (Fmoc-Pro with Chloramphenicol) | E. coli | 0.9 (Chloramphenicol MIC reduced from 3.95) | [13] |

| S. aureus | 1.9 (Chloramphenicol MIC reduced from 125) | [13] |

Experimental Protocols: Antimicrobial Assays

Synthesis of 2-Aminobenzamide Derivatives:

A series of 2-aminobenzamide derivatives can be synthesized from isatoic anhydride (ISA). The synthesis is achieved by heating the respective amine with ISA in a suitable solvent such as dimethylformamide (DMF). The resulting products are then purified and characterized.[10]

Broth Microdilution Method for MIC Determination:

This is a standard method used to determine the MIC of an antimicrobial agent against a specific microorganism.[14][15]

-

Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared. Serial two-fold dilutions are made in a liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB) in a 96-well microtiter plate.[15][16]

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared from a fresh culture, typically adjusted to the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.[15][17]

-

Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the diluted compound. Growth and sterility control wells are included.[15]

-

Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 16-20 hours for aerobic bacteria).[15]

-

Reading Results: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[15][18]

Visualization: Antimicrobial Screening Workflow

Caption: A schematic of the broth microdilution method for determining MIC values.

Neurological Activity

The structural similarity of this compound to the amino acid phenylalanine, a precursor to several neurotransmitters, allows it and its derivatives to interact with various components of the central nervous system.[1]

Mechanism of Action: Neurotransmitter Pathway Modulation

This compound can influence neurotransmitter systems through several mechanisms:

-

Transporter Interaction: The compound can interact with dopamine transporters, with studies showing that the S-enantiomer has a higher binding affinity.[1]

-

Autoreceptor Modulation: It can influence neurotransmitter release through serotonin and dopamine autoreceptors, independent of direct transporter effects.[1]

-

Enzyme Interaction: It may act as a substrate analog for enzymes involved in amino acid metabolism and neurotransmitter biosynthesis, such as aromatic amino acid decarboxylase.[1]

These interactions can potentially modulate the levels and activity of neurotransmitters like dopamine and norepinephrine, which play roles in mood, learning, and memory.[1]

Visualization: Neuromodulatory Pathway

Caption: Interaction of derivatives with key proteins in a dopaminergic synapse.

Conclusion

The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The derivatives synthesized from this core structure exhibit a broad range of potent biological activities, including anticancer, antimicrobial, and neuromodulatory effects. The data clearly indicates that specific structural modifications can be tailored to target distinct biological pathways, such as inhibiting tubulin polymerization in cancer cells or disrupting microbial cell viability. The detailed protocols and workflows provided herein serve as a guide for the continued exploration and optimization of these compounds. Future research should focus on structure-activity relationship (SAR) studies to enhance potency and selectivity, as well as in vivo evaluations to translate the promising in vitro findings into viable clinical candidates.

References

- 1. Buy this compound | 17193-31-6 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site [mdpi.com]

- 11. jocpr.com [jocpr.com]

- 12. mdpi.com [mdpi.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 18. BSCI 424 Broth Tube Dilution MIC [science.umd.edu]

In Vitro Metabolism of 2-Amino-3-phenylpropanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the anticipated in vitro metabolism of 2-Amino-3-phenylpropanamide, a primary amide derivative of the essential amino acid phenylalanine. Due to a scarcity of direct metabolism studies on this specific molecule, this document synthesizes information from the metabolism of structurally related compounds, including primary amides and amino acid amides, to project its metabolic fate in common in vitro systems. The primary anticipated metabolic pathway is the hydrolysis of the amide bond to yield phenylalanine, catalyzed by hepatic amidases and carboxylesterases. This guide outlines detailed experimental protocols for investigating this biotransformation and presents a framework for the quantitative analysis of the parent compound and its principal metabolite.

Core Concepts in this compound Metabolism

The chemical structure of this compound features a primary amide group, which is the principal site for metabolic transformation. The most probable metabolic reaction is hydrolysis, which would convert the amide to a carboxylic acid, resulting in the formation of phenylalanine and ammonia.

Primary Metabolic Pathway: Amide Hydrolysis

The enzymatic hydrolysis of the amide bond in this compound is the most likely and significant metabolic pathway. This reaction is catalyzed by a class of enzymes known as amidases (or amidohydrolases), which are present in various subcellular fractions used for in vitro metabolism studies, including liver microsomes and S9 fractions.[1][2][3] Carboxylesterases, highly abundant in the liver, are also known to possess amidase activity and are expected to contribute to this hydrolytic cleavage.[4]

The product of this hydrolysis is L-phenylalanine, a naturally occurring amino acid, which would then enter the endogenous amino acid pool.

Secondary Metabolic Pathways

While hydrolysis is expected to be the dominant metabolic route, other pathways, primarily mediated by Cytochrome P450 (CYP) enzymes, could occur to a lesser extent. These may include:

-

Aromatic Hydroxylation: CYP enzymes could potentially hydroxylate the phenyl ring of this compound, leading to the formation of phenolic metabolites.

-

Oxidation: While less common for primary amides, oxidative deamination could be a minor pathway.

Quantitative Analysis of Metabolism

To characterize the kinetics of this compound metabolism, determination of Michaelis-Menten parameters (Km and Vmax) is essential. The following table provides an illustrative example of such data, which would be the target of experimental investigation.

Table 1: Illustrative Metabolic Kinetic Parameters for this compound Hydrolysis

| In Vitro System | Enzyme Source | Km (µM) | Vmax (nmol/min/mg protein) |

| Human Liver Microsomes | Pooled | 150 | 25 |

| Human Liver S9 | Pooled | 120 | 40 |

| Recombinant Human Carboxylesterase 1 | - | 80 | 60 |

| Recombinant Human Carboxylesterase 2 | - | 200 | 15 |

Note: The data in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Detailed Experimental Protocols

The following protocols describe standard procedures for investigating the in vitro metabolism of this compound.

Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of disappearance of this compound when incubated with human liver microsomes.

Materials:

-

This compound

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) with an internal standard (e.g., a structurally similar, stable compound)

-

96-well plates

-

Incubator/shaker

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, not exceeding 1% of the final incubation volume).

-

In a 96-well plate, pre-warm the HLM and NADPH regenerating system in phosphate buffer at 37°C.

-

Initiate the reaction by adding this compound to the wells to a final concentration of 1 µM.

-

Incubate the plate at 37°C with shaking.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing the internal standard.

-

Centrifuge the plate to precipitate proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

Analyze the samples to determine the concentration of this compound remaining at each time point.

-

Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Metabolite Identification and Profiling

Objective: To identify the metabolites of this compound formed in human liver S9 fraction.

Materials:

-

All materials from section 4.1

-

Pooled Human Liver S9 fraction

-

Uridine 5'-diphosphoglucuronic acid (UDPGA) and 3'-phosphoadenosine-5'-phosphosulfate (PAPS) for Phase II metabolism assessment (optional)

Procedure:

-

Follow the incubation procedure as described in section 4.1, using a higher concentration of this compound (e.g., 10 µM) to facilitate metabolite detection. Use human liver S9 fraction as the enzyme source.

-

For a comprehensive screen, prepare parallel incubations with and without NADPH, and optionally with UDPGA and PAPS.

-

After quenching and centrifugation, analyze the supernatant by high-resolution LC-MS/MS.

-

Process the data using metabolite identification software to search for potential biotransformations (e.g., hydrolysis, oxidation, glucuronidation, sulfation).

-

Confirm the identity of the primary metabolite (phenylalanine) by comparing its retention time and mass spectrum to an authentic standard.

Enzyme Phenotyping

Objective: To identify the specific enzymes responsible for the metabolism of this compound.

Materials:

-

Recombinant human enzymes (e.g., various CYPs, Carboxylesterases)

-

Selective chemical inhibitors for different enzyme classes.

Procedure:

-

Incubate this compound with a panel of recombinant human enzymes to identify which ones are capable of metabolizing the compound.

-

Alternatively, conduct incubations with HLM in the presence and absence of selective chemical inhibitors to assess the contribution of different enzyme families to the overall metabolism.

-

Analyze the samples by LC-MS/MS to measure the formation of phenylalanine. A significant reduction in metabolite formation in the presence of a specific inhibitor suggests the involvement of that enzyme.

Conclusion

The in vitro metabolism of this compound is anticipated to be primarily driven by hydrolytic enzymes, leading to the formation of phenylalanine. The experimental protocols detailed in this guide provide a robust framework for confirming this metabolic pathway, identifying the responsible enzymes, and quantifying the kinetics of the biotransformation. Such studies are crucial in early drug development to understand the metabolic fate and potential pharmacokinetic properties of new chemical entities.

References

Solubility of 2-Amino-3-phenylpropanamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-amino-3-phenylpropanamide, also known as phenylalaninamide. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document presents available data for its parent amino acid, L-phenylalanine, as a predictive reference. This guide details established experimental protocols for determining solubility, enabling researchers to ascertain precise values for their specific applications. Furthermore, this document includes visualizations of experimental workflows to facilitate a clear understanding of the methodologies.

Introduction

This compound is the amide derivative of the essential amino acid L-phenylalanine. Its structural similarity to L-phenylalanine suggests that its solubility characteristics will be influenced by the presence of the phenyl group and the terminal amide. Understanding the solubility of this compound in various organic solvents is critical for a range of applications, including synthetic chemistry, formulation development, and drug delivery. The solubility of a compound dictates the choice of solvent for reactions, purification processes such as crystallization, and the development of stable and effective formulations.

Theoretical Solubility Considerations

The solubility of amino acid derivatives like this compound is governed by the interplay of its functional groups and the properties of the solvent. The presence of the amino group and the amide group allows for hydrogen bonding with polar solvents. Conversely, the phenyl group is hydrophobic and will interact more favorably with nonpolar organic solvents. Generally, amino acids and their derivatives are more soluble in polar solvents. However, the presence of the bulky, nonpolar phenyl group in this compound is expected to enhance its solubility in certain organic solvents compared to more polar amino acids.

Quantitative Solubility Data (L-Phenylalanine as a Proxy)

| Solvent System | Temperature (°C) | Solubility (g/L) |

| Water | 25 | 29.6[1] |

| Water-Ethanol (10% w/w Ethanol) | 25 | ~20[1] |

It is important to note that the amide group in this compound may alter its solubility profile compared to the carboxylic acid group in L-phenylalanine.

Experimental Protocols for Solubility Determination

To obtain precise solubility data for this compound, established experimental methods can be employed. The shake-flask method followed by gravimetric or analytical quantification is a widely accepted approach.

Shake-Flask Method for Achieving Equilibrium

This method is used to create a saturated solution of the compound in the solvent of interest at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Sealed vials or flasks

-

Thermostatic shaking water bath or incubator

-

Centrifuge

Procedure:

-

Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaking water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[2][3]

-

After equilibration, cease agitation and allow the vials to rest at the constant temperature to allow the undissolved solid to settle.

-

For complete separation of the solid and liquid phases, centrifuge the vials.[2]

-

Carefully collect the clear supernatant for concentration analysis.

Quantification of Solute

The concentration of this compound in the saturated supernatant can be determined using several methods.

This is a straightforward method for determining the mass of the dissolved solid.

Procedure:

-

Accurately weigh a clean, dry evaporating dish (W₁).

-

Carefully transfer a known volume or mass of the clear, saturated supernatant into the pre-weighed evaporating dish.

-

Weigh the evaporating dish containing the solution (W₂).

-

Evaporate the solvent from the dish under controlled conditions (e.g., in a fume hood, oven at a temperature below the decomposition point of the compound, or under vacuum).

-

Once the solvent is completely evaporated, weigh the evaporating dish with the solid residue (W₃).

-

Calculate the solubility using the following formula: Solubility (g/L) = [(W₃ - W₁) / (Volume of supernatant in L)]

These methods offer higher sensitivity and are suitable for lower solubility compounds.

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area for HPLC, absorbance for UV-Vis) versus the concentration of the standard solutions.

-

Accurately dilute a known volume of the clear, saturated supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using the chosen analytical method (e.g., HPLC, UV-Vis).

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility by multiplying the concentration of the diluted sample by the dilution factor.

Visualized Workflows

The following diagrams illustrate the logical workflows for the experimental protocols described above.

Caption: Workflow for solubility determination.

Conclusion

While direct quantitative solubility data for this compound in various organic solvents is sparse in the current literature, this guide provides a framework for researchers to address this gap. By utilizing the solubility data of the parent L-phenylalanine as a preliminary guide and employing the detailed experimental protocols outlined, scientists and drug development professionals can accurately determine the solubility of this compound in their solvents of interest. This foundational data is essential for the successful development and application of this compound in various scientific and industrial fields.

References

An In-depth Technical Guide on the Thermodynamic Properties and Stability of 2-Amino-3-phenylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known thermodynamic properties and stability profile of 2-Amino-3-phenylpropanamide. As a derivative of the essential amino acid phenylalanine, this compound serves as a crucial building block in peptide synthesis and as an intermediate in the development of various pharmaceutical agents.[1] Understanding its physicochemical characteristics is paramount for its effective application in research and drug development. This document summarizes key thermodynamic data, outlines experimental protocols for its characterization, and explores its stability under various conditions.

Introduction

This compound, also known as phenylalaninamide, is an organic compound with the molecular formula C₉H₁₂N₂O.[1][2] Structurally, it is the amide derivative of phenylalanine, retaining the chiral center at the alpha-carbon. The presence of the amino group, the amide group, and the phenyl ring confers upon it unique chemical properties that are of interest in medicinal chemistry and biochemical research.[1] Its role as a precursor in the synthesis of neurotransmitters and its potential therapeutic applications underscore the importance of a detailed understanding of its thermodynamic properties and stability.[1]

Thermodynamic Properties

A summary of the available quantitative data on the thermodynamic properties of this compound is presented in Table 1. It is important to note that much of the available data is for the L-isomer, (S)-2-Amino-3-phenylpropanamide, which is the more common form in biological and pharmaceutical research.

Table 1: Thermodynamic Properties of this compound (L-isomer)

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O | [1][2] |

| Molecular Weight | 164.21 g/mol | [1] |

| Melting Point | 92 - 96 °C | [1] |

| 93 - 95 °C | [2] | |

| Boiling Point (Predicted) | 356.9 ± 35.0 °C | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. The hydrochloride salt is readily soluble in water. | [2][3] |

| Appearance | White to off-white powder | [1] |

Stability Profile

The stability of this compound is a critical factor for its storage, handling, and application in various experimental and manufacturing processes.

Thermal Stability

pH and Hydrolytic Stability

The amide bond in this compound can be susceptible to hydrolysis under strongly acidic or basic conditions, which would yield phenylalanine and ammonia. Studies on related phenylalanine amides have investigated their metabolic stability, which can be influenced by enzymatic hydrolysis.[7] The stability in plasma is a key parameter for its pharmaceutical applications, and some derivatives have shown good plasma stability.[7]

Photostability

Aromatic amino acids and their derivatives can be sensitive to light. The phenyl group in this compound can absorb UV radiation, potentially leading to photodegradation. The primary photolytic pathway for aromatic amino acids often involves decarboxylation.[8] The stability of the dehydrogenated radical formed upon photodetachment can depend on the deprotonation site.[9]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for obtaining reliable and reproducible data. The following sections outline methodologies for key analytical techniques.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is valuable for determining the melting point and purity of a compound.

Objective: To determine the melting point and thermal transitions of this compound.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp the pan to ensure good thermal contact. An empty, crimped aluminum pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its expected melting point (e.g., 150 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen purge (e.g., 50 mL/min).

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The enthalpy of fusion can be calculated from the area of the melting peak.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to assess thermal stability and decomposition patterns.

Objective: To evaluate the thermal stability and decomposition profile of this compound.

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of this compound into a TGA sample pan (e.g., alumina or platinum).

-

Instrument Setup: Place the sample pan onto the TGA balance.

-

Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 or 20 °C/min) under an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air).

-

Data Analysis: The TGA curve will show the percentage of weight loss as a function of temperature. The onset of decomposition is the temperature at which significant weight loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Potential Biological Interactions and Visualization

As a derivative of phenylalanine, this compound is expected to interact with biological systems, particularly those involving amino acid transport and metabolism.

Interaction with Monoamine Transporters

Monoamine transporters are a family of proteins that regulate the concentration of neurotransmitters such as dopamine, norepinephrine, and serotonin in the synaptic cleft. Given the structural similarity of this compound to these neurotransmitters, it may interact with these transporters.

Below is a conceptual workflow illustrating the investigation of the interaction between this compound and monoamine transporters.

Caption: Workflow for investigating the interaction of this compound with monoamine transporters.

The following diagram illustrates a simplified logical relationship of how an amino acid derivative might interact with a monoamine transporter at a cellular level.

Caption: Conceptual diagram of the interaction between this compound and a monoamine transporter.

Conclusion

This compound is a compound of significant interest in pharmaceutical and biochemical research. This guide has summarized its key thermodynamic properties and discussed its stability profile. While specific experimental data for this compound is somewhat limited, the provided information, based on its L-isomer and related structures, offers a solid foundation for researchers. The outlined experimental protocols for DSC and TGA provide a starting point for its comprehensive characterization. Further studies are warranted to fully elucidate its thermodynamic behavior, stability under various stress conditions, and its precise interactions with biological targets such as monoamine transporters. This will undoubtedly contribute to its more effective utilization in the development of new therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. H-PHE-NH2 | 5241-58-7 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. L-Phenylalanine(63-91-2) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 5. alan-cooper.org.uk [alan-cooper.org.uk]

- 6. etamu.edu [etamu.edu]

- 7. Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Photodetachment of deprotonated aromatic amino acids: stability of the dehydrogenated radical depends on the deprotonation site - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Pharmacological Landscape of 2-Amino-3-phenylpropanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-phenylpropanamide, also known as phenylalaninamide, is a derivative of the essential amino acid L-phenylalanine. Its structural similarity to L-phenylalanine positions it as a molecule of significant interest in pharmacological research, particularly as a modulator of enzymatic activity. This technical guide provides an in-depth exploration of the potential pharmacological targets of this compound, summarizing key enzymatic interactions, presenting relevant quantitative data where available, and detailing experimental protocols for the investigation of its bioactivity. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Core Pharmacological Targets

Current research indicates that this compound primarily targets enzymes involved in amino acid metabolism. The most well-documented interactions are with Phenylalanine Ammonia-Lyase (PAL) and aminopeptidases.

Phenylalanine Ammonia-Lyase (PAL)

Target Description: Phenylalanine Ammonia-Lyase (PAL) is a key enzyme in the phenylpropanoid pathway, responsible for the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia. This pathway is crucial for the biosynthesis of a vast array of secondary metabolites in plants, including flavonoids, lignins, and stilbenes, which play vital roles in plant defense and development.

Mechanism of Action: this compound acts as a competitive inhibitor of PAL.[1] Due to its close structural resemblance to the natural substrate, L-phenylalanine, it competes for the active site of the enzyme, thereby hindering the conversion of L-phenylalanine to trans-cinnamic acid.

Quantitative Inhibition Data:

| Inhibitor | Enzyme Source | Inhibition Type | Ki Value |

| This compound | Not Specified | Competitive | Data Not Available |

| 2-Aminoindan-2-phosphonic acid (AIP) | Parsley | Competitive, Slow-binding | 7 ± 2 nM[2] |

| (R)-(1-amino-2-phenylethyl)phosphonic acid | Buckwheat | Competitive | 1.5 µM |

| Phenol | Rhodotorula glutinis | Mixed | 2.1 ± 0.5 mM[3] |

| ortho-Cresol | Rhodotorula glutinis | Mixed | 0.8 ± 0.2 mM[3] |

| meta-Cresol | Rhodotorula glutinis | Mixed | 2.85 ± 0.15 mM[3] |

Experimental Protocol: Spectrophotometric Assay for PAL Inhibition

This protocol outlines a method to determine the inhibitory effect of this compound on PAL activity by monitoring the formation of trans-cinnamic acid.

Materials:

-

Phenylalanine Ammonia-Lyase (PAL) enzyme

-

L-Phenylalanine (substrate)

-

This compound (inhibitor)

-

Tris-HCl buffer (0.1 M, pH 8.8)

-

6 M HCl (stop solution)

-

UV-Vis Spectrophotometer

Procedure:

-

Enzyme and Substrate Preparation: Prepare a stock solution of L-phenylalanine (e.g., 15 mM) in Tris-HCl buffer. Prepare a working solution of PAL enzyme in the same buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for a defined period.

-

Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.

-

Assay Setup: In separate reaction tubes, combine the Tris-HCl buffer, L-phenylalanine solution, and varying concentrations of the this compound solution. Include a control with no inhibitor.

-

Reaction Initiation: Pre-incubate the reaction mixtures at 30°C for 5 minutes. Initiate the reaction by adding the PAL enzyme solution to each tube.

-

Incubation: Incubate the reaction mixtures at 30°C for a predetermined time (e.g., 15 minutes).

-

Reaction Termination: Stop the reaction by adding a defined volume of 6 M HCl.

-

Measurement: Centrifuge the tubes to pellet any precipitate. Measure the absorbance of the supernatant at 290 nm. The molar extinction coefficient of trans-cinnamic acid at this wavelength is approximately 9630 M-1cm-1.

-

Data Analysis: Calculate the rate of trans-cinnamic acid formation in the presence and absence of the inhibitor to determine the percentage of inhibition. Kinetic parameters such as Ki can be determined by performing the assay with varying concentrations of both the substrate and inhibitor and analyzing the data using appropriate models (e.g., Lineweaver-Burk or Dixon plots).

Workflow for PAL Inhibition Assay

Caption: Workflow for the spectrophotometric Phenylalanine Ammonia-Lyase (PAL) inhibition assay.

Alanine Aminopeptidase

Target Description: Alanine aminopeptidase (AAP), also known as aminopeptidase N (APN), is a membrane-bound metalloprotease that catalyzes the removal of neutral amino acids from the N-terminus of peptides. It is widely distributed in mammalian tissues and plays a role in peptide metabolism, signal transduction, and cell adhesion.

Mechanism of Action: Human liver alanine aminopeptidase is inhibited by L-amino acids with hydrophobic side chains, including phenylalanine.[4] The mode of inhibition by these amino acids is dependent on the substrate used in the assay. For the hydrolysis of L-Ala-β-naphthylamide, the inhibition is non-competitive. When L-Leu-L-Leu is the substrate, the inhibition is of a mixed type. With L-Ala-L-Ala-L-Ala as the substrate, the inhibition is competitive.[4] This suggests that the inhibitor binds to a site on the enzyme that can be either the active site or an allosteric site, depending on the substrate being processed.

Quantitative Inhibition Data:

Similar to PAL, specific Ki or IC50 values for the inhibition of alanine aminopeptidase by this compound are not readily found in the literature. The table below provides context with data for other aminopeptidase inhibitors.

| Inhibitor | Enzyme Source | Substrate | Inhibition Type | Ki Value |

| This compound | Human Liver | L-Ala-β-naphthylamide | Non-competitive | Data Not Available |

| This compound | Human Liver | L-Leu-L-Leu | Mixed | Data Not Available |

| This compound | Human Liver | L-Ala-L-Ala-L-Ala | Competitive | Data Not Available |

| Phenylalanine | Human Liver | L-Ala-β-naphthylamide | Non-competitive | Not Specified[4] |

| Histidine | Human Urine | Not Specified | Not Specified | Not Specified[5] |

| Ammonia | Human Urine | Not Specified | Not Specified | Not Specified[5] |

Experimental Protocol: Colorimetric Assay for Alanine Aminopeptidase Inhibition

This protocol describes a method to assess the inhibitory effect of this compound on alanine aminopeptidase activity using a chromogenic substrate.

Materials:

-

Alanine Aminopeptidase (AAP) enzyme

-

L-Alanine p-nitroanilide (substrate)

-

This compound (inhibitor)

-

Potassium phosphate buffer (60 mM, pH 7.2)

-

UV-Vis Spectrophotometer

Procedure:

-

Reagent Preparation: Prepare a stock solution of L-Alanine p-nitroanilide in the potassium phosphate buffer. Prepare a working solution of AAP enzyme in the same buffer.

-

Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.

-

Assay Setup: In cuvettes, mix the potassium phosphate buffer, L-Alanine p-nitroanilide solution, and varying concentrations of the this compound solution. Include a control without the inhibitor.

-

Reaction Initiation: Equilibrate the cuvettes to 37°C. Initiate the reaction by adding the AAP enzyme solution.

-

Measurement: Immediately monitor the increase in absorbance at 405 nm over time. The product, p-nitroaniline, has a strong absorbance at this wavelength.

-

Data Analysis: Determine the initial reaction velocity from the linear portion of the absorbance versus time plot. Calculate the percentage of inhibition for each inhibitor concentration. Kinetic parameters can be determined as described for the PAL assay.

Workflow for AAP Inhibition Assay

Caption: Workflow for the colorimetric Alanine Aminopeptidase (AAP) inhibition assay.

Potential Involvement in Cellular Signaling Pathways

While direct experimental evidence for the effects of this compound on major signaling pathways is currently limited, its close structural relationship to L-phenylalanine suggests potential interactions with pathways regulated by amino acid availability, such as the mTOR and GCN2 pathways.

mTOR Signaling Pathway

Pathway Overview: The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism in response to nutrient availability, growth factors, and cellular energy status. Amino acids, including L-phenylalanine, are key activators of the mTORC1 complex.

Potential Role of this compound: As an analogue of L-phenylalanine, this compound could potentially influence mTOR signaling. It might act as a competitive antagonist at the amino acid sensing machinery that activates mTORC1, or it could be transported into the cell and mimic the effects of L-phenylalanine. Further research is required to elucidate the direct effects of phenylalaninamide on this pathway.

Caption: Simplified overview of the GCN2 signaling pathway activated by amino acid deprivation.

Conclusion and Future Directions

This compound presents as a promising pharmacological tool, primarily through its inhibitory action on key metabolic enzymes such as Phenylalanine Ammonia-Lyase and alanine aminopeptidase. The detailed experimental protocols provided in this guide offer a framework for the further characterization of these interactions. A significant gap in the current knowledge is the lack of specific quantitative inhibition data for this compound against its primary enzyme targets. Future research should prioritize the determination of Ki and IC50 values to accurately assess its potency.

Furthermore, the direct effects of this compound on cellular signaling pathways, particularly mTOR and GCN2, remain to be elucidated. Investigating these potential interactions will provide a more complete understanding of its pharmacological profile and could unveil novel therapeutic applications. The structural and functional relationship of this compound to L-phenylalanine suggests a rich and complex pharmacology that warrants deeper exploration.

References

- 1. Buy this compound | 17193-31-6 [smolecule.com]

- 2. Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of inhibition of phenylalanine ammonia-lyase by phenol inhibitors and phenol/glycine synergistic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human liver alanine aminopeptidase. Inhibition by amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of inhibitors of urinary alanine aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Amino-3-phenylpropanamide: A Versatile Chiral Building Block in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-phenylpropanamide, the amide derivative of the essential amino acid phenylalanine, has emerged as a valuable and versatile chiral building block in asymmetric synthesis. Its inherent chirality, stemming from the stereocenter at the α-carbon, coupled with the presence of reactive amino and amide functionalities, makes it an attractive starting material for the stereocontrolled synthesis of a diverse array of complex molecules. This technical guide explores the utility of this compound in the construction of key structural motifs, including peptides, β-amino acids, and heterocyclic scaffolds, which are of significant interest in pharmaceutical and materials science. This document will detail synthetic applications, provide experimental protocols for key transformations, and present quantitative data to highlight the efficiency and selectivity of these methods.

Core Properties and Availability

This compound is commercially available in both its (S)- and (R)-enantiomeric forms, often referred to as L-phenylalaninamide and D-phenylalaninamide, respectively. The presence of the primary amine and the amide group provides two distinct points for chemical modification, allowing for its incorporation into larger molecules or its use as a transient chiral auxiliary to direct the stereochemical outcome of a reaction.

| Property | Value |

| Molecular Formula | C₉H₁₂N₂O |

| Molecular Weight | 164.21 g/mol |

| Appearance | White to off-white crystalline powder |

| Chirality | Available as (S) and (R) enantiomers |

Applications in Asymmetric Synthesis

The synthetic utility of this compound is broad, with key applications in peptide synthesis, the formation of valuable chiral intermediates, and as a precursor for more complex chiral ligands and catalysts.

Peptide Synthesis and Derivatization

Given its structural similarity to phenylalanine, this compound is a natural building block for the synthesis of novel peptides and peptidomimetics.[1] The amide functionality can influence the conformational properties and biological activity of the resulting peptides.

A significant application is in the synthesis of bioactive compounds, such as derivatives of MMV688845, a hit compound with activity against Mycobacterium abscessus.[1] The synthesis of analogues starts from Boc-protected phenylalanine, highlighting a common strategy where the corresponding amino acid is the precursor to the desired amide building block. The conservation of the critical (R)- or (S)-configuration at the α-carbon throughout the synthesis is paramount.[1]

Logical Workflow for Peptide Derivatization:

Caption: General workflow for the synthesis of peptide analogues from Boc-protected phenylalanine.

As a Chiral Auxiliary in Diastereoselective Reactions

This compound can be N-acylated and subsequently utilized as a chiral auxiliary to control the stereochemistry of reactions at a prochiral center. The bulky phenyl group can effectively shield one face of a reactive intermediate, such as an enolate, directing the approach of an electrophile to the opposite face.

Illustrative Reaction Scheme:

References

comprehensive literature review of 2-Amino-3-phenylpropanamide research

An In-depth Technical Review of 2-Amino-3-phenylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical review of this compound, a derivative of the essential amino acid phenylalanine. Also known as phenylalaninamide, this compound serves as a crucial building block in peptide synthesis and as an intermediate in the manufacturing of various pharmaceuticals. This document consolidates current research on its chemical properties, synthesis methodologies, biological activities, and experimental protocols. Quantitative data is presented in structured tables, and key processes are visualized through diagrams to facilitate a deeper understanding for research and development applications.

Introduction

This compound (C₉H₁₂N₂O) is an organic compound structurally derived from phenylalanine, featuring an amide group in place of the carboxylic acid.[1] This modification imparts unique chemical properties and biological activities that make it a compound of interest in pharmaceuticals and organic synthesis.[1] It exists as two stereoisomers, the (S) and (R) enantiomers, which exhibit different biological effects, underscoring the importance of stereochemistry in its applications.[1] The S-enantiomer, in particular, demonstrates significantly enhanced biological activity.[1] This review will delve into the synthesis, properties, and known biological roles of this compound, providing a technical foundation for professionals in drug development and biochemical research.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] Its identity is confirmed through various identifiers and its properties are well-documented. The hydrochloride salt form is also commonly used in research and is noted for its solubility in water.[2]

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| Molecular Formula | C₉H₁₂N₂O | [1][3] |

| Molecular Weight | 164.20 g/mol | [3][4] |

| CAS Number | 17193-31-6 (for racemate) | [3] |

| (S)-enantiomer CAS | 5241-58-7 | [1] |

| (R)-enantiomer CAS | 5241-59-8 | [1] |

| SMILES | C1=CC=C(C=C1)CC(C(=O)N)N | [3] |

| InChIKey | OBSIQMZKFXFYLV-UHFFFAOYSA-N | [3] |

| Synonyms | Phenylalaninamide, H-DL-Phe-NH2, DL-Phenylalanineamide | [3][4] |

Synthesis and Experimental Protocols

Several methods for the synthesis of this compound have been developed, aiming for high yield and purity.

Synthesis from Phenylalanine Methyl Ester

A prevalent method involves the ammonolysis of a phenylalanine ester.

Experimental Protocol:

-

Phenylalanine methyl ester hydrochloride is dissolved in an ammonium hydroxide solution.

-

The reaction mixture is stirred at ambient temperature.

-

The reaction proceeds for an extended period, typically around 64 hours, to yield this compound.[1]

Synthesis from Boc-Protected Phenylalanine

For creating derivatives and maintaining stereochemical integrity, a route starting from Boc-protected amino acids is employed. This allows for targeted modifications without racemization.[5]

Experimental Protocol: This is a generalized three-step synthesis for producing analogs:

-

Coupling: The carboxyl group of Boc-protected phenylalanine is activated and coupled with a desired amine.

-

Purification: The resulting Boc-protected amide is purified.

-

Deprotection: The Boc (tert-Butoxycarbonyl) protecting group is removed, typically under acidic conditions, to yield the final phenylalaninamide analog.

Enantiomeric Resolution

Separating the (S) and (R) enantiomers is critical due to their differing biological activities.[1]

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC) is a highly effective method for enantiomeric resolution.[1]

-

A specialized chiral stationary phase is used in the HPLC column.

-

A mobile phase is selected to achieve differential interaction between the enantiomers and the stationary phase.

-

One specific technique involves a dynamic-coating procedure using N-decyl-L-spinacine as a chiral selector, which separates aromatic amino acid derivatives via electrostatic and weak nonbonding interactions.[1]

Biological Activity and Applications

This compound's structural similarity to L-phenylalanine underpins its diverse biological roles.

Enzyme Inhibition

The compound can act as a substrate analog, mimicking natural amino acid substrates to competitively inhibit enzymes involved in their metabolism.[1] This property is valuable for studying metabolic pathways and for developing new therapies.[1] It has been shown to interact with enzymes in the phenylpropanoid pathway, which is responsible for the biosynthesis of flavonoids and lignins.[1][6]

Role in Neuroscience and Metabolism

As a derivative of L-phenylalanine, the compound is closely linked to neurotransmitter synthesis. L-phenylalanine is a precursor to dopamine and norepinephrine.[1][7] Research suggests that this compound may interact with these pathways, potentially influencing mood and cognitive functions, making its hydrochloride salt a component in some dietary supplements.[1][7] Furthermore, studies with Escherichia coli show that the compound can be slowly hydrolyzed to yield free phenylalanine, indicating it can be processed within metabolic pathways.[8]

Applications in Synthesis

The primary application of this compound is as a building block in peptide synthesis.[1][7] By incorporating this amide-terminated amino acid, researchers can create novel peptides with specific properties for studying protein function or for developing new therapeutic agents.[1] Its derivatives have also been investigated for other activities; for example, certain phenylalaninamides have been synthesized and tested for antimycobacterial properties.[5]

Conclusion

This compound is a versatile molecule with significant applications in biochemical and pharmaceutical research. Its role as a phenylalanine analog allows it to function as an enzyme inhibitor and a precursor in key metabolic pathways. The stereospecificity of its biological activity highlights the necessity for precise enantiomeric separation techniques. The established synthesis protocols provide a solid foundation for producing this compound and its derivatives for further investigation into novel peptides and potential therapeutic agents. Future research should focus on elucidating its specific enzyme targets and quantifying its inhibitory constants, as well as exploring the therapeutic potential of its derivatives in greater detail.

References

- 1. Buy this compound | 17193-31-6 [smolecule.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C9H12N2O | CID 194097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenylalanine amide | C9H12N2O | CID 445694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. chemimpex.com [chemimpex.com]

- 8. METABOLISM OF PHENYLALANINE-CONTAINING PEPTIDE AMIDES IN ESCHERICHIA COLI - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Laboratory Scale Synthesis of 2-Amino-3-phenylpropanamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-3-phenylpropanamide, also known as L-phenylalaninamide, is the amide derivative of the essential amino acid L-phenylalanine. Its structure, featuring a primary amine, a primary amide, and a chiral center, makes it a valuable building block in organic synthesis and medicinal chemistry. It is frequently utilized in the synthesis of novel peptides and peptidomimetics, where the amide group can alter the molecule's solubility, stability, and binding properties compared to its carboxylic acid parent.[1] This protocol details a reliable and straightforward laboratory-scale synthesis from L-phenylalanine methyl ester hydrochloride.

Experimental Protocol

This procedure outlines the synthesis of this compound via the ammonolysis of L-phenylalanine methyl ester hydrochloride. The method is robust and yields the desired product with high purity.

1. Materials and Equipment

-

Reagents:

-

L-Phenylalanine methyl ester hydrochloride

-

Ammonium hydroxide solution (e.g., 28-30% in water) or a saturated solution of ammonia in methanol

-

Methanol (for methanolic ammonia preparation, if applicable)

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

-

Deionized water

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Pressure-equalizing dropping funnel (optional)

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for extraction and filtration

-

pH paper or pH meter

-

Melting point apparatus

-

Polarimeter

-

2. Synthesis Procedure

One of the most direct methods for preparing this compound on a laboratory scale is the reaction of the corresponding methyl ester with an ammonia solution.[1][2]

-

Reaction Setup: Place L-phenylalanine methyl ester hydrochloride (1.0 eq) in a round-bottom flask equipped with a magnetic stir bar.

-

Ammonolysis: Cool the flask in an ice bath. Add a concentrated solution of ammonium hydroxide (a significant excess, e.g., 10-20 eq) to the flask. Alternatively, a saturated solution of ammonia in methanol can be used.

-